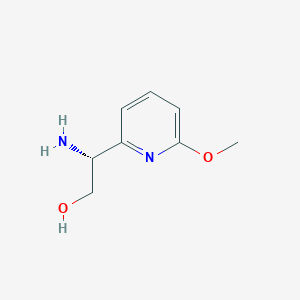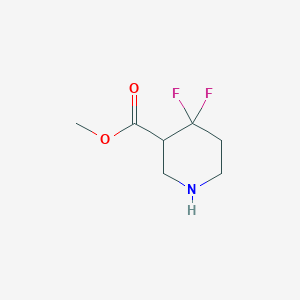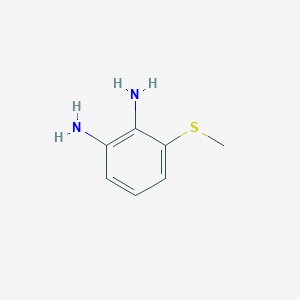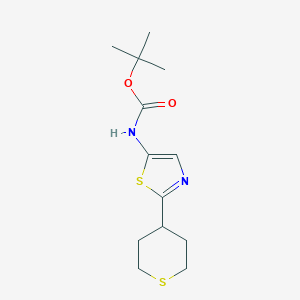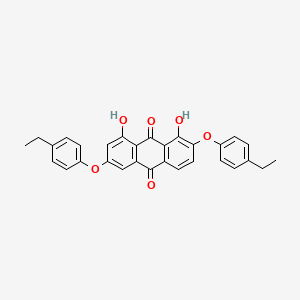![molecular formula C7H3BrClNO B13142421 4-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B13142421.png)
4-Bromo-5-chlorobenzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-chlorobenzo[d]isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted with bromine and chlorine atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chlorobenzo[d]isoxazole typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of an alkyne with a nitrile oxide, which can be generated in situ from a hydroximoyl chloride precursor . The reaction is often catalyzed by copper(I) or ruthenium(II) complexes, although metal-free methods are also being explored to reduce toxicity and environmental impact .
Industrial Production Methods: Industrial production of this compound may involve microwave-assisted synthesis to enhance reaction rates and yields. This method can be scaled up for large-scale production while maintaining high purity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-chlorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and properties .
Scientific Research Applications
4-Bromo-5-chlorobenzo[d]isoxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-chlorobenzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of histone deacetylases (HDACs), which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
- 4-Bromo-6-chlorobenzo[d]isoxazole
- 5-Bromo-4-chlorobenzo[d]isoxazole
- 4-Chloro-5-bromobenzo[d]isoxazole
Comparison: While these compounds share a similar core structure, the position of the bromine and chlorine atoms can significantly influence their chemical reactivity and biological activity. 4-Bromo-5-chlorobenzo[d]isoxazole is unique due to its specific substitution pattern, which may confer distinct properties and applications .
Properties
Molecular Formula |
C7H3BrClNO |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-1,2-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-7-4-3-10-11-6(4)2-1-5(7)9/h1-3H |
InChI Key |
BIVWUFPVLSXTHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1ON=C2)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


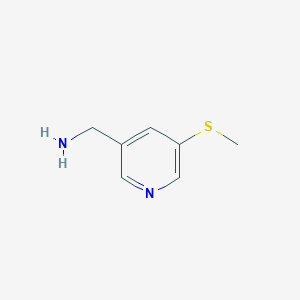
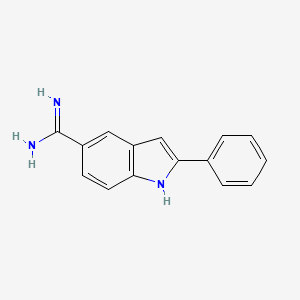
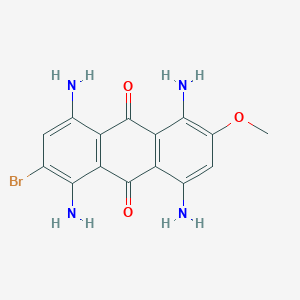
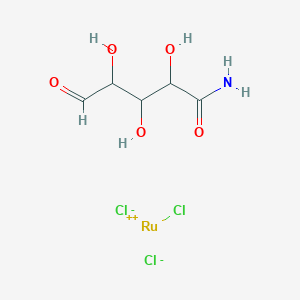

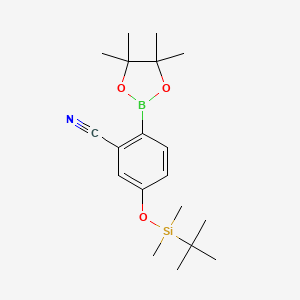
![[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(6-methyl-2,4-dioxo-1H-quinazolin-8-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B13142385.png)
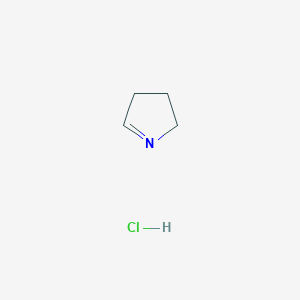
![11,22-dibromo-7,18-bis(2-hexyldecyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13142402.png)
